4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Description
Historical Context and Development
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8) emerged from advancements in heterocyclic chemistry during the early 21st century. Its development is tied to the broader exploration of thiazole derivatives, which gained momentum due to their pharmacological potential. The compound’s trifluoromethyl and carbaldehyde substituents reflect strategic modifications to enhance reactivity and bioavailability in drug discovery. Early synthetic routes utilized Hantzsch-thiazole cyclization , combining α-haloketones with thioamides. For example, 2-bromo-1-(4-trifluoromethylphenyl)ethanone reacts with thiourea derivatives under reflux conditions to form the thiazole core. Recent optimizations employ Dess-Martin periodinane for oxidizing alcohol intermediates to the aldehyde functionality, achieving yields up to 82%.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the synergy between electronic modulation and structural diversity in heterocycles. The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, critical for membrane permeability in bioactive molecules. Meanwhile, the aldehyde group (-CHO) serves as a versatile handle for condensation reactions , enabling the synthesis of Schiff bases, hydrazones, and other derivatives. Studies highlight its role in generating thiazole-pyrazoline hybrids , which exhibit anticancer and antimicrobial activities. For instance, hybrids derived from this aldehyde show inhibitory effects on Mycobacterium tuberculosis (MIC: 1.6–3.1 µg/mL).
Nomenclature and Structural Classification
The IUPAC name This compound systematically describes its structure:
- Thiazole core : A five-membered ring with sulfur at position 1 and nitrogen at position 3.
- Substituents :
This places the compound in the thiazole-5-carbaldehyde subclass, distinguished by the aldehyde’s electrophilic reactivity at the 5-position.
Position within the Thiazole-5-carbaldehyde Family
Compared to analogs like ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate , the aldehyde group offers distinct advantages:
- Reactivity : The aldehyde participates in nucleophilic additions (e.g., forming imines with amines).
- Versatility : Serves as a precursor for alcohols, acids, and heterocyclic expansions.
- Biological Relevance : Enhances binding to enzymatic active sites via hydrogen bonding.
Table 2: Comparison with Thiazole-5-Carboxylate Analogs
| Feature | 5-Carbaldehyde Derivative | 5-Carboxylate Ester |
|---|---|---|
| Functional Group | -CHO | -COOR (R = ethyl) |
| Reactivity | High (electrophilic) | Moderate (ester hydrolysis) |
| Synthetic Applications | Condensation reactions | Prodrug formulations |
| Bioactivity | Antimicrobial, anticancer | Enzyme inhibition |
The compound’s unique profile underscores its utility in medicinal chemistry and material science , particularly in designing fluorinated polymers and agrochemicals. Future research may explore its catalytic applications or role in photodynamic therapy.
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULJSSOBHAIERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382343 | |
| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438577-61-8 | |
| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Summary:
- Starting from (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol, oxidation is performed using Dess-Martin periodinane in dichloromethane at room temperature (approximately 20 °C) for 3 hours.
- After completion, the reaction is quenched with aqueous sodium thiosulfate and sodium bicarbonate solutions.
- The organic layer is separated, dried over sodium sulfate, and concentrated.
- Purification is achieved by silica gel column chromatography.
- The yield reported is approximately 82%.
$$
\text{Thiazol-5-yl methanol} \xrightarrow[\text{DCM, RT, 3h}]{\text{Dess-Martin periodinane}} \text{Thiazole-5-carbaldehyde}
$$
- Dess-Martin periodinane is a mild and selective oxidizing agent, suitable for converting primary alcohols to aldehydes without overoxidation to acids.
- The reaction conditions are mild, preserving sensitive functional groups such as the trifluoromethyl-substituted phenyl ring.
- The method is scalable and provides high purity product after chromatographic purification.
Reference Data Table:
| Parameter | Details |
|---|---|
| Starting material | (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol |
| Oxidizing agent | Dess-Martin periodinane |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (~20 °C) |
| Reaction time | 3 hours |
| Work-up | Quench with 20% Na2S2O3 and sat. NaHCO3 |
| Purification | Silica gel column chromatography |
| Yield | 82% |
Procedure Summary:
- 4-Methyl-5-hydroxymethyl-thiazole derivatives are dissolved in dichloromethane and treated with sodium bicarbonate aqueous solution at 30-32 °C.
- The reaction mixture is cooled to 0-2 °C.
- Potassium bromide and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are added.
- Sodium hypochlorite (NaOCl) solution is added dropwise over 1 hour at 0-2 °C.
- The reaction progress is monitored by HPLC.
- After completion, the organic layer is separated, washed, dried, and concentrated.
- The product is obtained with high purity (97-98% by HPLC).
$$
\text{4-Methyl-5-hydroxymethyl-thiazole} \xrightarrow[\text{DCM, 0-2 °C}]{\text{TEMPO, NaOCl, KBr}} \text{4-Methyl-5-formyl-thiazole}
$$
- The TEMPO/NaOCl oxidation system is a well-established method for selective oxidation of primary alcohols to aldehydes under mild conditions.
- The reaction is performed at low temperature to minimize side reactions.
- The use of sodium bicarbonate maintains a basic pH, optimizing the oxidation process.
- This method is suitable for large-scale synthesis due to its operational simplicity and high yield.
Reference Data Table:
| Parameter | Details |
|---|---|
| Starting material | 4-Methyl-5-hydroxymethyl-thiazole |
| Oxidizing agents | TEMPO, NaOCl, KBr |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0-2 °C |
| Reaction time | ~1 hour (NaOCl addition) + stirring |
| Work-up | Separation, washing with alkaline and brine solutions |
| Purification | Drying and concentration |
| Product purity | 97-98% (HPLC) |
Procedure Summary:
- 4-Methyl-thiazole-5-carboxylic acid esters (methyl or ethyl) are reduced to the corresponding 4-methyl-5-hydroxymethyl-thiazole using sodium borohydride in the presence of aluminum chloride in monoglyme solvent at low temperatures (-10 to +5 °C).
- The hydroxymethyl intermediate is then oxidized to the aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC), NaOCl/TEMPO, or Jones reagent (CrO3/H2SO4) in solvents like dichloromethane or ethyl acetate.
- The reaction progress is monitored by HPLC.
- The final aldehyde is isolated by extraction, charcoal treatment, and solvent removal.
- Yields range from 55-60% with purity above 97%.
$$
\text{Thiazole-5-carboxylic acid ester} \xrightarrow[\text{NaBH4, AlCl3}]{\text{monoglyme, low temp}} \text{4-Methyl-5-hydroxymethyl-thiazole} \xrightarrow[\text{PCC or TEMPO/NaOCl}]{\text{DCM or EtOAc}} \text{4-Methyl-5-formyl-thiazole}
$$
- This two-step method allows for the preparation of the aldehyde from readily available esters.
- The use of aluminum chloride enhances the reduction efficiency.
- Oxidation conditions are chosen to avoid overoxidation and maintain high purity.
- The process is amenable to scale-up and provides a commercially viable route.
Reference Data Table:
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reduction | NaBH4, AlCl3, monoglyme | -10 to +5 °C | Not specified | Not specified |
| Oxidation | PCC or NaOCl/TEMPO or Jones reagent | 0-25 °C | 55-60 | 97-99% |
| Aspect | Dess-Martin Oxidation | TEMPO/NaOCl Oxidation | Reduction + Oxidation Route |
|---|---|---|---|
| Starting Material | Thiazol-5-yl methanol | 4-Methyl-5-hydroxymethyl-thiazole | Thiazole-5-carboxylic acid ester |
| Oxidizing Agent | Dess-Martin periodinane | TEMPO/NaOCl/KBr | PCC, NaOCl/TEMPO, or Jones reagent |
| Reaction Temperature | Room temperature (~20 °C) | 0-2 °C | Reduction: -10 to +5 °C; Oxidation: 0-25 °C |
| Reaction Time | 3 hours | ~1 hour (NaOCl addition) | Reduction: 1-2 hours; Oxidation: 4 hours |
| Yield | ~82% | Not explicitly stated, high purity | 55-60% |
| Purity (HPLC) | Not specified | 97-98% | 97-99% |
| Scalability | Moderate | High | High |
| Advantages | Mild, selective, good yield | Mild, environmentally friendly | Commercially viable, high purity |
| Disadvantages | Requires chromatographic purification | Requires careful temperature control | Multi-step, longer process |
- The Dess-Martin periodinane oxidation is favored for its mildness and selectivity, especially when sensitive functional groups are present.
- TEMPO/NaOCl oxidation is a green and efficient alternative, with good control over reaction conditions and high purity products.
- The reduction of esters followed by oxidation provides a flexible route starting from commercially available esters, suitable for large-scale production.
- Monitoring by HPLC is critical in all methods to ensure reaction completion and product purity.
- Purification typically involves extraction, drying, and chromatographic techniques or charcoal treatment to remove impurities.
- The trifluoromethyl group on the phenyl ring remains stable under these oxidation conditions, preserving the desired physicochemical properties.
The preparation of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde is well-established through oxidation of the corresponding hydroxymethyl derivatives or via reduction-oxidation sequences starting from esters. The choice of method depends on available starting materials, scale, and desired purity. Dess-Martin periodinane oxidation and TEMPO/NaOCl oxidation are the most commonly employed methods, offering high yields and selectivity under mild conditions. The reduction of esters followed by oxidation provides a commercially viable alternative for large-scale synthesis.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural features contribute to biological activity, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against various pathogens .
- Anti-inflammatory Properties : Research indicates that compounds with thiazole moieties can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in treating inflammatory diseases .
Agricultural Chemistry
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its unique chemical structure may enhance the effectiveness of existing agricultural chemicals.
- Pesticidal Activity : Preliminary studies suggest that thiazole derivatives can act against specific pests and diseases affecting crops, providing a basis for developing new agrochemicals .
Materials Science
In materials science, this compound can be utilized in synthesizing novel materials with desirable properties.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially improving the thermal and mechanical properties of polymers .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of thiazole compounds in vitro. The study demonstrated that this compound significantly reduced the production of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Key Properties :
- Melting Point: Not explicitly reported, but derivatives (e.g., carbohydrazides) show high melting points (217–304°C) .
- Solubility: Likely polar organic solvents (e.g., ethanol, DMF), inferred from synthesis protocols .
- Synthesis: Typically prepared via condensation reactions involving hydrazine hydrate and ethanol under reflux .
Structural and Functional Comparison with Analogous Thiazole Derivatives
Functional Group Modifications at Position 5
The aldehyde group at position 5 distinguishes this compound from structurally related derivatives. Substitutions at this position significantly alter physicochemical and biological properties:
Key Observations :
Substituent Effects on the Aryl Group
Variations in the aryl group at position 2 influence electronic and steric properties:
Key Observations :
- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group provides stronger electron-withdrawing effects than -Cl or -F, increasing resistance to oxidative degradation . However, chloro derivatives (e.g., compound 4 in ) show superior antimicrobial activity, likely due to improved hydrophobic interactions.
Antioxidant Activity
Hydrazones derived from the target compound (e.g., N′-(4-bromobenzylidene)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carbohydrazide ) exhibit 2–3 times higher antioxidant activity than ascorbic acid in DPPH assays . This is attributed to the free-radical scavenging ability of the hydrazone linkage (-NH-N=CH-) .
Antimicrobial and Therapeutic Potential
- Carboxylic Acid Derivatives : Exhibit moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Thiazole-Triazole Hybrids (e.g., compounds 4 and 5 in ): Display antimicrobial properties via interactions with bacterial cell membranes .
- SARMs : The target compound is a precursor to Cardarine (Endurobol), a performance-enhancing drug targeting metabolic pathways .
Biological Activity
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS Number: 438577-61-8) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 287.26 g/mol. The structural characteristics include a thiazole ring and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H8F3NOS |
| Molecular Weight | 287.26 g/mol |
| CAS Number | 438577-61-8 |
| Purity | 95% |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with electron-withdrawing groups, like trifluoromethyl, showed enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it was tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that the compound induced apoptosis in these cells in a dose-dependent manner, with IC50 values suggesting significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| MEL-8 | 2.41 | Activation of caspase-3 cleavage |
Antiviral Activity
In addition to its antibacterial and anticancer properties, this thiazole derivative has shown promising antiviral activity. A study focusing on phenylthiazole derivatives reported that compounds similar to this compound exhibited significant inhibition of viral replication in yellow fever virus assays. The compound's ability to inhibit viral growth was noted at concentrations as low as 50 µM .
Case Studies
- Anticancer Study : In a comparative study involving various thiazole derivatives, the compound was found to have superior activity against MCF-7 cells with an IC50 value significantly lower than many tested analogs. Flow cytometry analysis confirmed apoptosis induction through increased p53 expression levels .
- Antimicrobial Efficacy : A comprehensive evaluation of thiazole derivatives showed that those containing trifluoromethyl groups had enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes effectively .
Q & A
Q. What are the standard synthetic routes for 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde?
The compound is typically synthesized via thiazole ring formation using a Hantzsch thiazole synthesis approach. Key steps include:
- Condensation of a thiourea derivative with α-haloketones or α-bromoaldehydes.
- Use of catalysts like triethylamine in solvents such as ethanol or acetonitrile under reflux conditions .
- Purification via recrystallization, with reported melting points of 131–133°C as a purity indicator .
Q. How is the compound characterized to confirm its structural integrity?
Common analytical methods include:
- NMR spectroscopy : Analysis of thiazole ring protons (δ 7.5–8.5 ppm for aromatic groups) and aldehyde protons (δ ~9.8 ppm) .
- HPLC : To assess purity (>95% by area normalization) .
- Elemental analysis : Comparison of calculated vs. experimental C, H, N, S content to validate stoichiometry .
Q. What safety protocols are critical when handling this compound?
Q. How do the compound’s solubility properties influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO is recommended for biological assays to ensure homogeneity in aqueous buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Acetonitrile or THF may enhance reaction kinetics compared to ethanol .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) could reduce side-product formation .
- Temperature control : Gradual heating (60–80°C) prevents aldehyde oxidation .
Q. How should researchers address contradictions in spectral data during characterization?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., fluorophenyl-thiazole derivatives) .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks .
- Repeat synthesis : Confirm reproducibility under standardized conditions .
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Assess binding affinity to target proteins (e.g., kinase enzymes) using software like AutoDock. Docking poses for similar thiazole derivatives show interactions with hydrophobic pockets .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl group) with activity trends .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Functional group modification : Replace the aldehyde with carboxylic acid or alcohol via oxidation/reduction (e.g., KMnO₄ or NaBH₄) .
- Heterocycle substitution : Introduce triazole or oxadiazole rings to evaluate bioactivity changes .
Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., elemental analysis)?
- Re-calculate theoretical values : Account for hydration or solvent residues in crystallized products .
- Alternative purification : Use column chromatography to isolate impurities affecting analytical results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
